molecular formula C17H15BrO3 B3108322 (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1646177-46-9

(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3108322
CAS No.: 1646177-46-9
M. Wt: 347.2 g/mol
InChI Key: WQLNGYXDLOYYFS-UXBLZVDNSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15BrO3 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

  • The compound exhibits interesting molecular interactions and geometries. For example, a related compound was analyzed for its molecular structure, showing significant dihedral angles and weak intermolecular interactions like C—H⋯O and π–π stacking (Jasinski et al., 2010).

Synthesis and Characterization

  • Research into similar compounds involves synthesis and characterization processes. A study focused on isomerization and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Nonlinear Optical Properties

  • The compound and its derivatives are significant in nonlinear optical (NLO) studies. A study demonstrated the synthesis of a similar compound, analyzing its chemical structure and NLO efficiency (Shruthi et al., 2017).

Crystal Structure Analysis

  • Crystal structure analysis is a key application, where studies have described the molecular structure and interactions in detail. For instance, research on a related compound explored its molecular structure, highlighting the spatial arrangement and intermolecular interactions (Kumar et al., 2018).

Antioxidant Activity

  • Some derivatives of this compound have been studied for their antioxidant activity. Research on 2'-aminochalcone derivatives, closely related to this compound, assessed their in vitro antioxidant activity (Sulpizio et al., 2016).

Hirshfeld Surface Studies

  • Hirshfeld surface studies are another significant application area. Investigations into the molecular structure and intermolecular interactions of chalcone derivatives, closely related to the compound, were conducted (Salian et al., 2018).

Potential in Semiconductor Devices

  • The compound's derivatives have potential applications in semiconductor devices due to their optoelectronic and charge transport properties, as revealed by studies on chalcone derivatives (Shkir et al., 2019).

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNGYXDLOYYFS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183209
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646177-46-9
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646177-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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